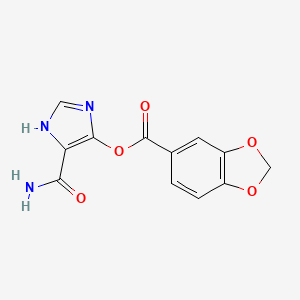

1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester

Übersicht

Beschreibung

1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with an imidazole ring, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-Benzodioxole-5-carboxylic acid, which is then converted into its acid chloride derivative. This intermediate reacts with 5-(aminocarbonyl)-1H-imidazole under controlled conditions to form the desired ester.

-

Step 1: Preparation of 1,3-Benzodioxole-5-carboxylic acid

Reagents: Piperonal, potassium permanganate (KMnO₄)

Conditions: Aqueous medium, reflux

-

Step 2: Formation of Acid Chloride

Reagents: Thionyl chloride (SOCl₂)

Conditions: Anhydrous conditions, room temperature

-

Step 3: Esterification

Reagents: 5-(aminocarbonyl)-1H-imidazole

Conditions: Base (e.g., triethylamine), organic solvent (e.g., dichloromethane), room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Quinone derivatives

Reduction: Alcohol derivatives

Substitution: Alkylated or acylated imidazole derivatives

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxole and imidazole rings contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Benzodioxole-5-carboxylic acid

- 5-(Aminocarbonyl)-1H-imidazole

- 1,3-Benzodioxole-5-carboxylic acid, methyl ester

Comparison

Compared to its analogs, 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester exhibits unique properties due to the combination of the benzodioxole and imidazole rings. This dual-ring structure enhances its chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications.

Biologische Aktivität

1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester, also known by its CAS number 66148-63-8, is a compound of increasing interest in pharmaceutical and biochemical research. This compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry. This article reviews the biological activity of this compound, including its antioxidant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a benzodioxole moiety linked to an imidazole ring through a carboxylic acid functional group. The presence of both aromatic and heterocyclic components contributes to its biological activity.

Antioxidant Activity

One of the primary areas of research surrounding this compound is its antioxidant properties. Studies indicate that compounds containing benzodioxole structures often exhibit significant free radical scavenging abilities. For instance, related compounds have been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability to reduce free radicals. Although specific data for the target compound is limited, related benzodioxole derivatives have shown promising results.

Antimicrobial Activity

The imidazole ring in the compound is known for its antimicrobial properties. Research has shown that imidazole derivatives can inhibit various bacterial strains and fungi. While direct studies on this specific ester are sparse, the structural similarity to known active compounds suggests potential antimicrobial effects.

Case Studies and Research Findings

- Antioxidative Potential : A study conducted on related 1,3-benzodioxole compounds demonstrated their ability to scavenge free radicals effectively. The findings indicated that modifications in the structure could enhance antioxidant activity significantly .

- Imidazole Derivatives : Research has highlighted the efficacy of imidazole derivatives in treating infections and their role as antifungal agents. These findings suggest that the imidazole component of our compound may contribute similarly .

- Pharmacological Applications : The dual functionality of the benzodioxole and imidazole moieties opens avenues for developing drugs targeting oxidative stress-related diseases and microbial infections. Preliminary studies suggest that compounds with such structural characteristics could be developed into therapeutic agents .

Eigenschaften

IUPAC Name |

(5-carbamoyl-1H-imidazol-4-yl) 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c13-10(16)9-11(15-4-14-9)20-12(17)6-1-2-7-8(3-6)19-5-18-7/h1-4H,5H2,(H2,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVZIPJBSDUYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(NC=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867441 | |

| Record name | 5-Carbamoyl-1H-imidazol-4-yl 2H-1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-63-8 | |

| Record name | 5-Carbamoyl-1H-imidazol-4-yl-piperonylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.